2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
CAS No.:
Cat. No.: VC15026108
Molecular Formula: C18H16BrN3O4
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.
![2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide -](/images/structure/VC15026108.png)
Specification
Molecular Formula | C18H16BrN3O4 |
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Molecular Weight | 418.2 g/mol |
IUPAC Name | 2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
Standard InChI | InChI=1S/C18H16BrN3O4/c1-26-15-9-5-4-8-14(15)22-16(23)10-13(18(22)25)20-21-17(24)11-6-2-3-7-12(11)19/h2-9,13,20H,10H2,1H3,(H,21,24) |
Standard InChI Key | HEYJMUHJOIBAPV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Br |
Introduction
2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound belonging to the class of benzohydrazides. It features a bromine atom, a methoxyphenyl group, and a dioxopyrrolidine structure, making it a subject of interest in medicinal chemistry and pharmacology due to its unique structural features. This compound is available through reputable chemical suppliers for research purposes.
Synthesis Methods
The synthesis of 2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:
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Formation of the Pyrrolidinone Core: This step involves the synthesis of the pyrrolidinone ring through the reaction of an appropriate amine with a diketone under acidic conditions.
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Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction involving the pyrrolidinone intermediate and a methoxyphenyl halide.
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Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
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Formation of the Benzohydrazide Moiety: The final step involves the reaction of the brominated intermediate with benzohydrazide under reflux conditions.
Potential Applications and Biological Activity
Research indicates that derivatives of this compound may exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, facilitated by its bromine atom and methoxyphenyl group.
Research Findings and Future Directions
Studies suggest that compounds with similar structures can interact with biological targets, potentially inhibiting specific signaling pathways. Detailed investigations are necessary to elucidate its precise mechanism in biological systems. Further research could explore its efficacy in clinical settings or its role as a tool compound in pharmacological studies.
Comparison with Similar Compounds
Similar compounds, such as 2-bromo-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide, share structural similarities but differ in the position of the methoxy group. Other variations include compounds with chlorine instead of bromine or hydroxy groups instead of methoxy. The unique combination of functional groups in 2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide confers distinct reactivity and binding properties, making it a versatile compound for scientific applications.
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